molecular formula C27H23N3O2S B2838607 N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 920433-53-0

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2838607
CAS RN: 920433-53-0
M. Wt: 453.56
InChI Key: NSQGQHLSLVCGIH-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of heterocyclic compounds that contain a five-membered ring with nitrogen, sulfur, and carbon atoms . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles often involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles includes a five-membered ring with sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazoles can vary greatly depending on the specific compound. For example, some derivatives resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Research has led to the development of new heterocyclic compounds derived from initial molecules similar in structure to the specified chemical. These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects, by acting as cyclooxygenase (COX) inhibitors. This suggests a potential for therapeutic applications in treating inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antioxidant and Antiproliferative Activity : Another study synthesized benzimidazole/benzothiazole-2-carboxamides with varying substituents, evaluating their antiproliferative activity against human cancer cells and their antioxidant capacity. The findings indicated some compounds showed promising antiproliferative activity, while others exhibited significant antioxidant potential, highlighting the versatility of benzimidazole derivatives in developing new treatments (M. Cindrić et al., 2019).

Chemical Properties and Applications

  • Electrochemical Stability and Performance : The electroactive properties of aromatic polyamides and polyimides bearing pendant groups related to the core structure of the chemical have been explored. These materials demonstrate enhanced electrochemical stability and performance, making them suitable for various applications, including electrochromic devices (S. Hsiao et al., 2015).

  • Corrosion Inhibition : Benzimidazole derivatives have been studied for their role in corrosion inhibition, particularly for mild steel in acidic environments. These compounds efficiently prevent corrosion, offering a potential for their application in protecting industrial materials (M. Yadav et al., 2013).

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b]thiazoles would depend on the specific compound. Some derivatives have been reported to show antimicrobial activity, suggesting potential uses in treating infections .

Future Directions

Future research on imidazo[2,1-b]thiazoles could focus on exploring their potential therapeutic applications, given their wide range of biological activities . Additionally, further studies could investigate the structure-activity relationships of these compounds to optimize their biological effects .

properties

IUPAC Name

N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-19-25(33-27-28-24(18-29(19)27)21-13-15-23(32-2)16-14-21)26(31)30(22-11-7-4-8-12-22)17-20-9-5-3-6-10-20/h3-16,18H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQGQHLSLVCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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